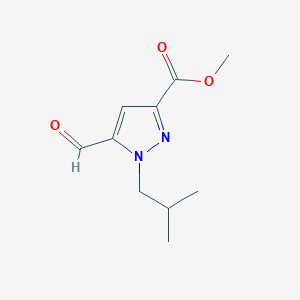

methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

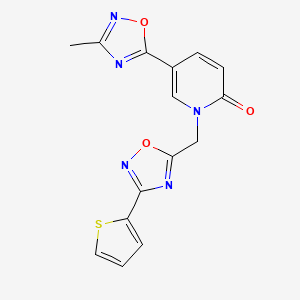

“Methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H14N2O3 . It is a member of the pyrazole family, which are heterocyclic compounds characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole compounds like “methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Other methods include the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Attached to this ring are a formyl group (CHO), an isobutyl group (i-C4H9), and a carboxylate group (COOCH3) .Chemical Reactions Analysis

Pyrazole compounds, including “methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate”, can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and dehydrogenative coupling reactions with 1,3-diols . They can also undergo N-arylation with aryl halides in the presence of copper powder .Physical And Chemical Properties Analysis

“Methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” has a molecular weight of 210.23 . Its predicted properties include a boiling point of 313.3±27.0 °C, a density of 1.27±0.1 g/cm3, and a pKa of -1.86±0.10 .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Research has concentrated on the structural and spectral analyses of pyrazole derivatives, highlighting the importance of these compounds in understanding molecular properties and reactivity. For instance, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, emphasizing the significance of single-crystal X-ray diffraction, NMR, and FT-IR spectroscopy in characterizing such molecules (Viveka et al., 2016).

Synthesis and Biological Activity

Several studies have explored the synthesis of novel compounds containing pyrazole moieties and evaluated their biological activities. Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties, demonstrating a synergistic effect in bioassays with antitumor drugs, indicating the potential of pyrazole derivatives in chemotherapy applications (Kletskov et al., 2018).

Coordination Polymers

Research by Cheng et al. (2017) on the synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has shed light on the potential of pyrazole derivatives in forming complex structures with potential applications in material science (Cheng et al., 2017).

Antitumor and Antiviral Activities

The antitumor and antiviral potentials of pyrazole derivatives have also been a subject of interest. Strašek et al. (2019) discovered that tetrahydropyrazolo[1,2-a]pyrazole-1-carboxylates exhibit high activity against Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria parasite, showcasing the medicinal relevance of these compounds (Strašek et al., 2019).

Corrosion Inhibition

The application of pyrazole derivatives in the field of corrosion inhibition has been explored, highlighting their potential as environmentally friendly corrosion inhibitors for metals. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, demonstrating high efficiency and the potential for industrial applications (Dohare et al., 2017).

Zukünftige Richtungen

The future directions for “methyl 5-formyl-1-isobutyl-1H-pyrazole-3-carboxylate” and similar pyrazole compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and development of new bioactive compounds using pyrazole as a scaffold . Additionally, more research could be conducted to fully understand their physical and chemical properties, as well as their safety and hazards.

Wirkmechanismus

Target of Action

Pyrrole-containing analogs, which this compound is a part of, are known to have diverse biological activities . They are found in many natural products and marketed drugs, exhibiting properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

Mode of Action

It’s known that pyrrole-containing compounds can interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

It’s known that pyrrole-containing compounds can influence a variety of biochemical pathways due to their diverse nature of activities .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.46 (iLOGP), suggesting it may have good bioavailability .

Result of Action

Pyrrole-containing compounds are known to have a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .

Eigenschaften

IUPAC Name |

methyl 5-formyl-1-(2-methylpropyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(2)5-12-8(6-13)4-9(11-12)10(14)15-3/h4,6-7H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSBKZGRMZNAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-formyl-1-(2-methylpropyl)-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)

![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)

![Tert-butyl 2-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B2917590.png)